(2Z)-2-(2,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(2,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a dichlorobenzylidene group, a diethylamino methyl group, and a hydroxy group. It is of interest in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Introduction of the Dichlorobenzylidene Group: The dichlorobenzylidene group can be introduced via a condensation reaction between the benzofuran derivative and 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst, such as piperidine or pyridine.
Attachment of the Diethylamino Methyl Group: The diethylamino methyl group can be introduced through a Mannich reaction, where the benzofuran derivative is reacted with formaldehyde and diethylamine under acidic conditions.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation of the benzofuran ring using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the dichlorobenzylidene group, converting it to a dichlorobenzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorobenzylidene group, where halogen atoms can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form larger conjugated systems.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under basic conditions.
Condensation: Catalysts such as piperidine, pyridine, or acidic conditions can facilitate condensation reactions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dichlorobenzyl derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Condensation: Formation of extended conjugated systems.
Scientific Research Applications
(2Z)-2-(2,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and polymers due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (2Z)-2-(2,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Generating Reactive Oxygen Species: Inducing oxidative stress in microbial or cancer cells, leading to cell damage and death.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Lacks the diethylamino methyl group.
(2Z)-2-(2,4-dichlorobenzylidene)-7-[(methylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one: Contains a methylamino methyl group instead of a diethylamino methyl group.
(2Z)-2-(2,4-dichlorobenzylidene)-7-[(ethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one: Contains an ethylamino methyl group instead of a diethylamino methyl group.
Uniqueness
The presence of the diethylamino methyl group in (2Z)-2-(2,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one imparts unique chemical and biological properties, such as enhanced solubility, increased binding affinity to molecular targets, and improved pharmacokinetic properties. These features make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19Cl2NO3 |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C20H19Cl2NO3/c1-3-23(4-2)11-15-17(24)8-7-14-19(25)18(26-20(14)15)9-12-5-6-13(21)10-16(12)22/h5-10,24H,3-4,11H2,1-2H3/b18-9- |
InChI Key |
RYHCFSDZDNDOIE-NVMNQCDNSA-N |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C2=O)O |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)Cl)Cl)C2=O)O |
Origin of Product |
United States |
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